2-氰基四氢呋喃-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

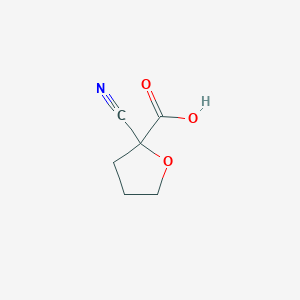

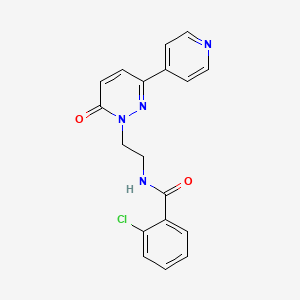

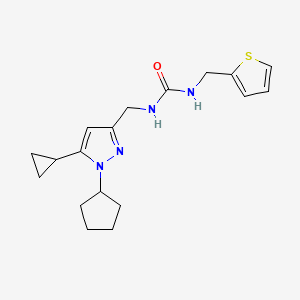

2-Cyanotetrahydrofuran-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape .

Synthesis Analysis

The synthesis of carboxylic acids like 2-Cyanotetrahydrofuran-2-carboxylic acid often involves the valorization of biomass-derived products such as carboxylic acids, esters, aldehydes, and alcohols . The ketonization of light carboxylic acids, which are typically found in relatively high amounts in the liquid product of the flash-pyrolysis of lignocellulosic biomass, has been extensively investigated .Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group . This holds all the atoms in the carboxylic acid in a co-planar arrangement .Chemical Reactions Analysis

Most of the reactions of carboxylic acids belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O-H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The boiling points of carboxylic acids increase with size in a regular manner, but the melting points do not . Unbranched acids made up of an even number of carbon atoms have melting points higher than the odd numbered homologs having one more or one less carbon .科学研究应用

Organic Synthesis

2-Cyanotetrahydrofuran-2-carboxylic acid is a valuable building block in organic synthesis. Its structure allows for various chemical transformations, making it suitable for synthesizing complex molecules. It can undergo reactions such as substitution, elimination, and coupling to create a diverse range of organic compounds .

Pharmaceutical Industry

In the pharmaceutical sector, this compound serves as an intermediate for the synthesis of various drugs. Its carboxylic acid group can be used to form esters and amides, which are common functionalities in drug molecules. It can also be transformed into other functional groups that are pivotal in medicinal chemistry .

Agriculture

The carboxylic acid moiety of 2-Cyanotetrahydrofuran-2-carboxylic acid can influence soil chemistry and plant health. It may be involved in the chemoattraction of beneficial microbes, solubilization of minerals, and biocontrol of phytopathogens, contributing to sustainable agriculture practices .

Food Industry

Carboxylic acids, including derivatives of 2-Cyanotetrahydrofuran-2-carboxylic acid, can be used as food additives due to their preservative properties. They can act as flavoring agents or antimicrobials, helping to maintain the quality and safety of food products .

Biopolymers

This compound can potentially be used in the synthesis of biopolymers. Its reactive groups allow it to polymerize or copolymerize, forming materials with desirable properties for biodegradable plastics, fibers, and other environmentally friendly materials .

Coatings and Adhesives

In the production of coatings and adhesives, 2-Cyanotetrahydrofuran-2-carboxylic acid can be utilized to modify the properties of polymers. It can improve adhesion, stability, and durability of the materials used in various industrial applications .

未来方向

While specific future directions for 2-Cyanotetrahydrofuran-2-carboxylic acid were not found, the field of biomass conversion and biorefineries provide a feasible and novel way to address the increasingly serious energy crisis and environmental deterioration . For instance, 2,5-furandicarboxylic acid, a significant platform chemical, has received increasing attention as it can potentially replace petroleum-derived terephthalate acid and produce green materials .

属性

IUPAC Name |

2-cyanooxolane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-3H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBQBIYDYMJSNRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)(C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyanooxolane-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)

![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)

![4-ethyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2923771.png)